Methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate

Description

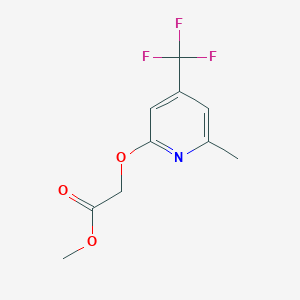

Methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate is an organic compound that features a trifluoromethyl group attached to a pyridine ring

Properties

Molecular Formula |

C10H10F3NO3 |

|---|---|

Molecular Weight |

249.19 g/mol |

IUPAC Name |

methyl 2-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]oxyacetate |

InChI |

InChI=1S/C10H10F3NO3/c1-6-3-7(10(11,12)13)4-8(14-6)17-5-9(15)16-2/h3-4H,5H2,1-2H3 |

InChI Key |

VHOLKMCVICZCOF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)OCC(=O)OC)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate typically involves the reaction of 6-methyl-4-(trifluoromethyl)pyridin-2-ol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group and pyridine ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

Structural Characteristics

- Molecular Formula : CHFNO

- Molecular Weight : 249.19 g/mol

- IUPAC Name : Methyl 2-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]oxyacetate

The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological reactivity, making it a candidate for various applications in medicinal chemistry and agrochemicals.

Research indicates that compounds similar to methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that related pyridine derivatives can inhibit the growth of various microbial strains, suggesting that this compound may possess similar properties.

- Anti-inflammatory Effects : The modulation of inflammatory pathways by pyridine derivatives has been documented, indicating potential therapeutic uses.

- Anticancer Properties : Some studies suggest that compounds with similar structural motifs can inhibit cancer cell proliferation, making this compound a candidate for further investigation in oncology.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of other complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Esterification Reactions : The methoxyacetate group can be utilized in esterification processes to synthesize more complex esters.

- Nucleophilic Substitution Reactions : The trifluoromethyl group may enhance the electrophilicity of adjacent carbon atoms, facilitating nucleophilic attack and subsequent substitution reactions.

Interaction Studies

The compound's binding affinity towards specific biological targets has been a focus of research:

- Enzyme Inhibition : Initial studies suggest that this compound may inhibit key enzymes involved in metabolic pathways, impacting biochemical processes significantly.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Synthesis of Novel Esters

In another research project, researchers utilized this compound as an intermediate to synthesize novel esters with enhanced biological activities. The resulting compounds showed promising results in preliminary biological assays.

Mechanism of Action

The mechanism of action of Methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-((6-(trifluoromethyl)pyridin-2-yl)oxy)acetate: Lacks the methyl group at the 6-position, which may affect its chemical reactivity and biological activity.

Methyl 2-((4-(trifluoromethyl)pyridin-2-yl)oxy)acetate: The trifluoromethyl group is positioned differently, potentially altering its interaction with molecular targets.

Haloxyfop-P-methyl: A similar compound used as a herbicide, featuring a trifluoromethyl group and a pyridine ring, but with different substituents and applications.

Uniqueness

Methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological properties. The presence of both a trifluoromethyl group and a pyridine ring makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate, with the CAS number 187327-30-6, is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C16H14F3NO3

- Molecular Weight : 325.28 g/mol

- InChI Key : JWBZOKQQKRJKNS-UHFFFAOYSA-N

- Boiling Point : Data not available

Biological Activity Overview

This compound has been studied for various biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections summarize key findings from recent studies.

Antiviral Activity

Recent studies have indicated that compounds derived from pyridine and its derivatives exhibit significant antiviral properties. For instance, a related compound demonstrated potent antiviral activity against influenza viruses, showing an IC50 value of 27.4 nM against Oseltamivir-sensitive strains and a favorable safety profile in vivo . Although specific data on this compound's antiviral activity is limited, its structural similarities suggest potential efficacy.

Anticancer Properties

Research has highlighted the anticancer potential of pyridine derivatives. A study involving similar compounds revealed strong inhibitory effects on cancer cell proliferation, particularly in triple-negative breast cancer (TNBC) cell lines. One such compound exhibited an IC50 value of 0.126 μM against MDA-MB-231 cells while showing significantly less toxicity to non-cancerous cells . This selectivity indicates a promising therapeutic window for further exploration.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances the compound's lipophilicity and interaction with biological membranes, potentially influencing cellular uptake and bioactivity.

Case Studies

- Antiviral Efficacy : A related study on pyridine-based compounds demonstrated their ability to reduce viral load in infected mice models significantly. Although this compound was not directly tested, its structural analogs showed promising results in reducing influenza virus replication .

- Anticancer Activity : In vivo studies using compounds with similar structures reported significant inhibition of tumor growth in mouse models of TNBC. The compounds not only inhibited cell proliferation but also reduced metastasis effectively .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C16H14F3NO3 |

| Molecular Weight | 325.28 g/mol |

| CAS Number | 187327-30-6 |

| Potential Antiviral Activity | IC50 < 27.4 nM (related compounds) |

| Anticancer IC50 (MDA-MB-231) | 0.126 μM (related compounds) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.